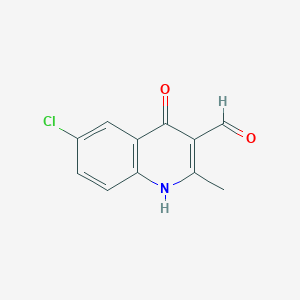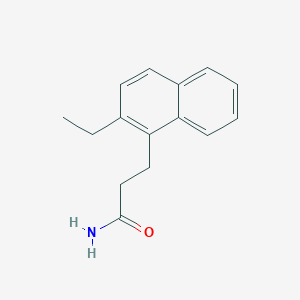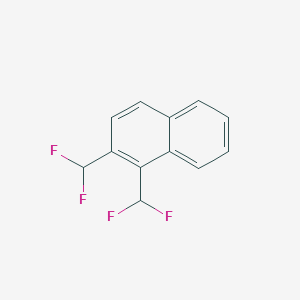
1,2-Bis(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(difluoromethyl)naphthalene can be synthesized through various methods involving difluoromethylation reactions. One common approach is the use of difluorocarbene precursors, such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert difluorocarbene into C-H bonds of naphthalene to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using transition-metal catalysts. These catalysts facilitate the selective incorporation of difluoromethyl groups into the naphthalene ring, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nucleophile-substituted naphthalenes.
Aplicaciones Científicas De Investigación
1,2-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,2-Bis(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding, altering the compound’s reactivity and interaction with other molecules. This can influence the compound’s behavior in chemical reactions and its potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoronaphthalene: Similar structure but with fluorine atoms instead of difluoromethyl groups.
1,2-Bis(trifluoromethyl)naphthalene: Contains trifluoromethyl groups, leading to different chemical properties.
2-(Difluoromethyl)naphthalene: Similar but with only one difluoromethyl group at the 2-position.
Uniqueness
1,2-Bis(difluoromethyl)naphthalene is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects compared to other fluorinated naphthalenes.
Propiedades
Fórmula molecular |
C12H8F4 |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
1,2-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11-12H |
Clave InChI |
VEXINVAPAJSMFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


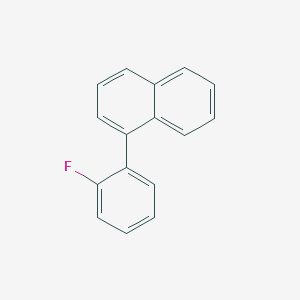
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
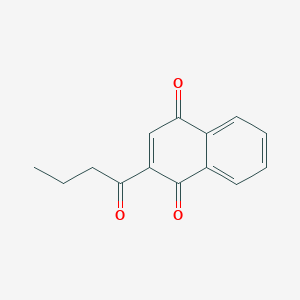
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
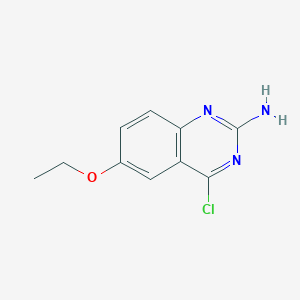


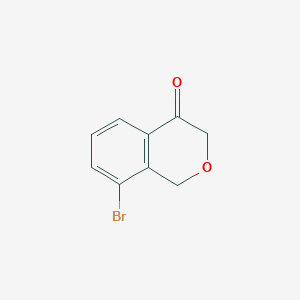
![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
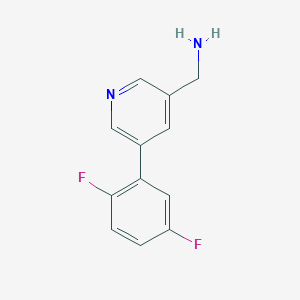
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
